5,6-Dimethyl-1-[3-(3-nitrophenoxy)propyl]benzimidazole;hydrochloride
Overview
Description
5,6-Dimethyl-1-[3-(3-nitrophenoxy)propyl]benzimidazole;hydrochloride is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-[3-(3-nitrophenoxy)propyl]benzimidazole;hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Dimethyl Groups: The methylation of the benzimidazole core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction using 3-bromopropylamine.
Nitration of the Phenoxy Group: The phenoxy group is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like potassium permanganate.
Substitution: The propyl chain can be modified through nucleophilic substitution reactions using various nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Alkyl halides, amines.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Benzimidazole: Oxidation of the benzimidazole core yields various oxidized products.
Scientific Research Applications
5,6-Dimethyl-1-[3-(3-nitrophenoxy)propyl]benzimidazole;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-[3-(3-nitrophenoxy)propyl]benzimidazole;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-1H-benzimidazole: Lacks the propyl and nitrophenoxy groups.
1-[3-(3-nitrophenoxy)propyl]-1H-benzimidazole: Lacks the dimethyl groups.
5,6-dimethyl-1-[3-(3-aminophenoxy)propyl]-1H-benzimidazole: Contains an amino group instead of a nitro group.
Uniqueness
5,6-Dimethyl-1-[3-(3-nitrophenoxy)propyl]benzimidazole;hydrochloride is unique due to the presence of both the dimethyl groups and the nitrophenoxypropyl chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5,6-dimethyl-1-[3-(3-nitrophenoxy)propyl]benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-13-9-17-18(10-14(13)2)20(12-19-17)7-4-8-24-16-6-3-5-15(11-16)21(22)23;/h3,5-6,9-12H,4,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRINQBKCHVGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=CC(=C3)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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